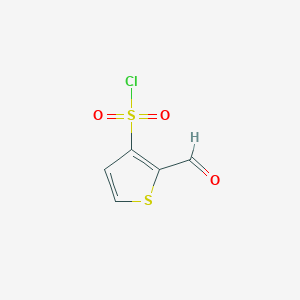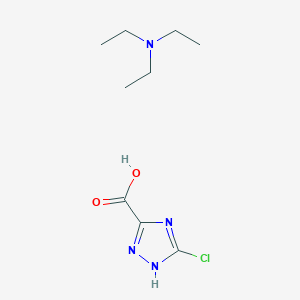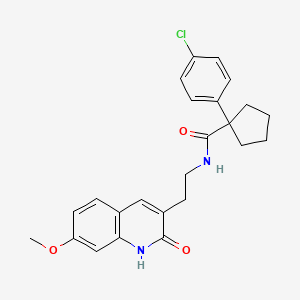![molecular formula C12H12FNO4 B2613376 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid CAS No. 1781046-72-7](/img/structure/B2613376.png)
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H12FNO4 It is characterized by the presence of a benzyloxycarbonyl group, a fluorine atom, and an azetidine ring
Méthodes De Préparation
The synthesis of 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Benzyloxycarbonyl Group: This step involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, typically using benzyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis, yielding the free amine.
Common reagents used in these reactions include bases, acids, and specific nucleophiles. The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and binding properties. The azetidine ring provides a unique structural motif that can interact with biological targets.
Comparaison Avec Des Composés Similaires
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]-3-chloroazetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-[(Benzyloxy)carbonyl]-3-bromoazetidine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
1-[(Benzyloxy)carbonyl]-3-iodoazetidine-3-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs.
Propriétés
IUPAC Name |
3-fluoro-1-phenylmethoxycarbonylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4/c13-12(10(15)16)7-14(8-12)11(17)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXDEBGFOOVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)



![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)
